Home > Products > Screening Compounds P78804 > momelotinib Mesylate
momelotinib Mesylate - 1056636-07-7

momelotinib Mesylate

Catalog Number: EVT-1802193
CAS Number: 1056636-07-7
Molecular Formula: C24H26N6O5S
Molecular Weight: 510.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of momelotinib involves several steps that utilize various organic solvents and reagents. A notable method reported by YM BioSciences includes the following:

  1. Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminoacetonitrile and other organic compounds.
  2. Reflux Conditions: The reaction mixture is typically subjected to reflux conditions using solvents like methanol or ethanol.
  3. Purification: After completion, the product is purified through crystallization or chromatography techniques to isolate momelotinib mesylate in a pure form.

Technical details indicate that careful control of reaction conditions is necessary to achieve optimal yields and purity levels .

Molecular Structure Analysis

Momelotinib Mesylate has a complex molecular structure characterized by multiple functional groups that facilitate its inhibitory activity. The chemical structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₉N₅O₂S
  • Molecular Weight: Approximately 365.44 g/mol
  • Structural Features: The structure includes an aromatic ring system, amine groups, and a sulfonate moiety which is indicative of its mesylate form.

The compound's three-dimensional conformation allows it to effectively bind to the active sites of Janus kinases, thereby inhibiting their activity .

Chemical Reactions Analysis

Momelotinib undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Inhibition Reactions: Momelotinib acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding at the active sites of Janus kinases.
  2. Metabolic Reactions: In vivo studies show that momelotinib can be metabolized by liver enzymes, leading to several metabolites that may retain some pharmacological activity.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for assessing the compound's stability and potential interactions with other drugs.

These reactions highlight the compound's pharmacokinetic properties and its interaction dynamics within biological systems .

Mechanism of Action

The mechanism of action for momelotinib involves several key processes:

  1. Inhibition of Janus Kinases: Momelotinib selectively inhibits Janus kinase 1 and Janus kinase 2, which play significant roles in cytokine signaling pathways that regulate hematopoiesis.
  2. Reduction of Hepcidin Levels: By inhibiting activin receptor-like kinase 2 (ACVR1), momelotinib decreases hepcidin expression in the liver. This leads to increased iron availability for erythropoiesis, thereby alleviating anemia in myelofibrosis patients.
  3. Impact on Erythropoiesis: Clinical studies have demonstrated that treatment with momelotinib results in improved hemoglobin levels and reduced transfusion dependency among patients suffering from myelofibrosis .

This multifaceted mechanism underscores momelotinib's potential as a therapeutic agent in hematological malignancies.

Physical and Chemical Properties Analysis

Momelotinib Mesylate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are not widely reported but are essential for formulation development.

These properties are critical for determining the appropriate formulation strategies for clinical use .

Applications

Momelotinib has been primarily developed for scientific applications in oncology, particularly for treating myelofibrosis. Its unique ability to alleviate anemia while managing splenomegaly makes it a valuable addition to existing therapies. Ongoing clinical trials continue to explore its efficacy across different patient populations, aiming to establish it as a standard treatment option for those affected by myelofibrosis and potentially other hematological disorders .

Molecular Mechanisms of Action

JAK-STAT Pathway Inhibition Dynamics

Structural Basis of JAK1/JAK2 ATP-Competitive Binding

Momelotinib mesylate binds competitively to the ATP-binding pocket of JAK1 and JAK2 kinases, disrupting their catalytic activity. The inhibitor’s aminopyrimidine core forms critical hydrogen bonds with hinge residues (e.g., Leu959 in JAK2), while its benzamide moiety stabilizes the DFG motif in the active conformation. This binding prevents phosphorylation-induced activation of STAT proteins (particularly STAT3/5), thereby abrogating cytokine-driven proliferation and inflammation in myelofibrosis. Structural analyses confirm 10-fold higher selectivity for JAK1 (IC₅₀ = 11 nM) and JAK2 (IC₅₀ = 18 nM) over JAK3 (IC₅₀ = 155 nM) due to steric hindrance from JAK3’s unique Gly-rich loop [5] [7].

Differential Selectivity Profiling Against JAK3 Isoforms

Momelotinib exhibits minimal activity against JAK3 (IC₅₀ = 155 nM) compared to JAK1/JAK2, attributed to divergent residues in the ATP-binding cleft. JAK3’s Val966 residue (equivalent to JAK2’s Gly935) reduces hydrophobic interactions with momelotinib’s cyanomethylbenzamide group. This selectivity minimizes immunosuppressive risks, preserving γc cytokine signaling (e.g., IL-2, IL-4) essential for lymphocyte function [5] [9].

Table 1: Selectivity Profile of Momelotinib

TargetIC₅₀ (nM)Biological Consequence
JAK111Suppresses pro-inflammatory cytokines
JAK218Inhibits aberrant myeloproliferation
JAK3155Limited impact on lymphocyte function
TYK217Modulates inflammatory responses
ACVR1<50*Restores iron availability for erythropoiesis

*Estimated from cellular assays [1] [6].

ACVR1/ALK2 Receptor Antagonism

Modulation of BMP/SMAD Signaling in Hepcidin Regulation

Momelotinib inhibits ACVR1 (IC₅₀ <50 nM), a bone morphogenetic protein (BMP) type I receptor. This blockade prevents ligand-induced (BMP6/2) phosphorylation of SMAD1/5/8, disrupting their nuclear translocation and hepcidin gene transcription. Hepcidin suppression (up to 90% in murine models) reverses iron sequestration in macrophages and hepatocytes, addressing anemia of inflammation in myelofibrosis [3] [6].

Iron Homeostasis Restoration via Ferroportin Stabilization

By reducing hepcidin expression, momelotinib prevents hepcidin-mediated internalization of ferroportin—the sole cellular iron exporter. Stabilized ferroportin enhances iron efflux from enterocytes and macrophages into systemic circulation, increasing transferrin saturation and iron availability for erythropoiesis. Clinical studies confirm 40–60% reductions in transfusion burden correlating with hepcidin decline [3] [6].

Fig. 1: Iron Homeostasis Restoration by Momelotinib

[High Hepcidin State]          → [Momelotinib Action]          → [Restored Iron Flow]  Hepcidin binds ferroportin     → ACVR1 inhibition ↓ hepcidin → Ferroportin stabilized  Iron trapped in macrophages    → Iron release ↑               → Iron utilized for Hb synthesis  

Synergistic Crosstalk Between JAK Inhibition and ACVR1 Suppression

Concurrent JAK1/2 and ACVR1 inhibition creates a multimodal mechanism:

  • Inflammation Control: JAK blockade reduces IL-6, which stimulates hepcidin via STAT3. This complements direct ACVR1-mediated hepcidin suppression [1] [4].
  • Fibrosis Attenuation: TGF-β–SMAD2/3 signaling (amplified in myelofibrosis) is indirectly inhibited via JAK-STAT and ACVR1 crosstalk, potentially mitigating bone marrow fibrosis [4].
  • Erythroid Recovery: ACVR1-driven iron mobilization synergizes with JAK2 inhibition’s reduction in splenomegaly, improving erythroid progenitor survival and hemoglobin production [1] [3].

Table 2: Clinical Efficacy Outcomes from Synergistic Mechanisms

ParameterMonotherapy Response RateMechanistic Driver
Transfusion Independence31–43%*ACVR1 inhibition (hepcidin ↓)
Splenomegaly Reduction26–40%*JAK2 inhibition (cytokine ↓)
Symptom Improvement28–56%*Dual JAK/ACVR1 suppression

*Data from SIMPLIFY-1 and MOMENTUM trials [1] [3].

Table 3: Nomenclature of Momelotinib Mesylate

Identifier TypeName(s)
IUPAC NameN-(Cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide methanesulfonate
Chemical FormulaC₂₄H₂₆N₆O₅S
CAS Registry1056636-07-7
SynonymsCYT387 mesylate; GS-0387; Momelotinib mesylate
Brand NamesOjjaara®, Omjjara®
Molecular Weight510.57 g/mol

Sources: [2] [6]

Properties

CAS Number

1056636-07-7

Product Name

momelotinib Mesylate

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;methanesulfonic acid

Molecular Formula

C24H26N6O5S

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C23H22N6O2.CH4O3S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);1H3,(H,2,3,4)

InChI Key

LYIDPXWFFVJQLY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Canonical SMILES

CS(=O)(=O)O.C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.